N-[3-(methylsulfinyl)phenyl]acetamide
Description
N-[3-(Methylsulfinyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a methylsulfinyl (-SOCH₃) group at the 3-position. This compound is notably incorporated into trametinib dimethyl sulfoxide, a kinase inhibitor used in cancer therapy, as part of its solvated structure . The methylsulfinyl group contributes to the molecule’s polarity and hydrogen-bonding capacity, influencing its pharmacokinetic properties. Acetamide derivatives are widely explored in medicinal chemistry due to their versatility in drug design, serving as precursors for heterocycles or bioactive molecules targeting enzymes, receptors, and ion channels .
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.252 |
IUPAC Name |
N-(3-methylsulfinylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-7(11)10-8-4-3-5-9(6-8)13(2)12/h3-6H,1-2H3,(H,10,11) |
InChI Key |
REYFSRYPNCXDNL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The table below summarizes key structural and physicochemical properties of N-[3-(methylsulfinyl)phenyl]acetamide and related acetamide derivatives:
*Trametinib’s molecular weight includes a DMSO solvate (693.53 g/mol) .
Key Observations:
- Substituent Electronic Effects: Methylsulfinyl (-SOCH₃): Enhances polarity and hydrogen-bond acceptor capacity compared to sulfonyl (-SO₂) or sulfanyl (-S-) groups. This may improve solubility and target binding in kinase inhibitors . Nitro (-NO₂): Strong electron-withdrawing effect, increasing acetamide’s acidity and altering metabolic stability .
- Heterocyclic Modifications : Compounds like the benzimidazole-thioether derivative () introduce rigid aromatic systems, which may improve target selectivity but complicate synthesis .
Spectral Characterization
- 1H-NMR : The methylsulfinyl group in the target compound would likely exhibit a singlet for the -SOCH₃ protons (δ ~2.5–3.0). In contrast, nitro-substituted analogs show downfield shifts for aromatic protons due to electron withdrawal .
- Mass Spectrometry : High-resolution MS (HRMS) is critical for confirming molecular weights. For example, compound 18 () showed [M+H]⁺ at m/z 432.09694, while trametinib’s parent ion is m/z 615.39 .
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